1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one
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Overview
Description
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one is a synthetic compound that has garnered attention in various fields of research With its intricate molecular structure, it finds applications across chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Synthesis of the 4-ethoxyphenyl precursor via standard alkylation methods.
Construction of the triazolopyrimidine core through cyclization reactions.
Functionalization of the triazolopyrimidine core to introduce the piperazine moiety.
Coupling of the piperazine derivative with the phenylbutanone fragment under controlled conditions, often involving the use of reagents like coupling agents, catalysts, and specific solvents to achieve high yield and purity.
Industrial Production Methods: Industrial-scale production of this compound may utilize optimized processes to ensure scalability and cost-effectiveness. This can involve continuous-flow synthesis, advanced purification techniques, and adherence to stringent quality control measures to produce the compound with high consistency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one undergoes several types of reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to hydroxylated derivatives.
Reduction: Removal of oxygen or addition of hydrogen atoms, resulting in more saturated derivatives.
Substitution: Replacement of functional groups, potentially modifying the pharmacological properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Employing reagents like alkyl halides, acyl chlorides, or nucleophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions vary based on the specific conditions used. Oxidation may yield hydroxylated products, reduction results in more saturated compounds, and substitution can generate various derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: In chemistry, 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one is studied for its unique structural features and potential as a precursor for the synthesis of other complex molecules.
Biology: Biologically, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. Its structural diversity allows for exploration in areas such as enzyme inhibition and receptor binding studies.
Medicine: Medically, the compound is examined for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas like cancer, cardiovascular diseases, and neurological disorders.
Industry: Industrially, the compound may be used in the development of advanced materials and chemicals. Its unique properties can contribute to the creation of new polymers, catalysts, or other industrially relevant substances.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects. The molecular pathways involved can include signal transduction, gene expression, and cellular metabolism, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds: When compared with other compounds in its class, 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one stands out due to its specific structural features and potential applications. Similar compounds may include:
1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one: Featuring a methoxy group instead of an ethoxy group, which can alter its chemical and biological properties.
1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one:
These comparisons highlight the uniqueness of this compound and its distinct advantages in various research and industrial contexts.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-2-35-22-13-11-21(12-14-22)33-26-24(29-30-33)25(27-19-28-26)32-17-15-31(16-18-32)23(34)10-6-9-20-7-4-3-5-8-20/h3-5,7-8,11-14,19H,2,6,9-10,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIUPQFOVFVEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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